Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans-
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Overview
Description
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- (PPC) is a chemical compound that has been extensively studied for its potential use in scientific research. PPC is a cyclopropyl derivative of piperazine, which has been shown to have a range of biological activities.
Mechanism Of Action
The mechanism of action of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- is not fully understood, but it is thought to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) and serotonin in the brain, which are known to have anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory and analgesic effects. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has several advantages for use in lab experiments. It has a relatively low toxicity profile and has been shown to be well-tolerated in animal models. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- is also relatively easy to synthesize, making it a cost-effective option for research. However, Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has some limitations for use in lab experiments. It has a short half-life and may require repeated dosing to maintain therapeutic levels. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- may also have off-target effects, which could complicate the interpretation of results.
Future Directions
For the study of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- include the development of more potent and selective derivatives, investigation of long-term effects, and exploration of its potential use in the treatment of other neurological and psychiatric disorders.
Synthesis Methods
The synthesis of Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- involves the reaction of 1-(2-bromoethyl)-4-phenylpiperazine with cyclopropylcarbonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with phenoxymethyl chloride and sodium hydride to yield Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans-. This synthesis method has been reported to have a yield of 70-80% and is relatively simple to perform.
Scientific Research Applications
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has been studied for its potential use in a range of scientific research applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- has also been studied for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
properties
CAS RN |
102617-34-5 |
---|---|
Product Name |
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, monohydrochloride, trans- |
Molecular Formula |
C21H25ClN2O2 |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
[(1R,2R)-2-(phenoxymethyl)cyclopropyl]-(4-phenylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C21H24N2O2.ClH/c24-21(20-15-17(20)16-25-19-9-5-2-6-10-19)23-13-11-22(12-14-23)18-7-3-1-4-8-18;/h1-10,17,20H,11-16H2;1H/t17-,20+;/m0./s1 |
InChI Key |
RSDUUYJVIKKFAF-YFUYRHFLSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3COC4=CC=CC=C4.Cl |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4.Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3COC4=CC=CC=C4.Cl |
Other CAS RN |
102617-34-5 |
synonyms |
Piperazine, 1-((2-(phenoxymethyl)cyclopropyl)carbonyl)-4-phenyl-, mono hydrochloride, trans- |
Origin of Product |
United States |
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